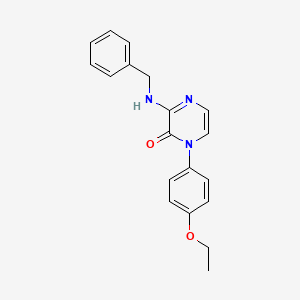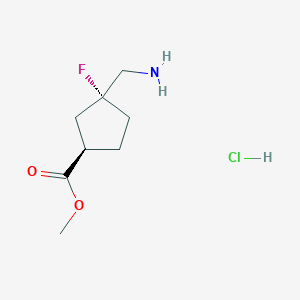
Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride” is a complex organic compound. It contains a cyclopentane ring, which is a type of cycloalkane, and also has functional groups such as aminomethyl, fluorine, and carboxylate. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclopentane ring, followed by the introduction of the functional groups. The exact methods would depend on the specific reactions involved. For example, the aminomethyl group might be introduced through a reaction with a primary amine .Molecular Structure Analysis
The compound’s structure includes chiral centers, which are carbon atoms bonded to four different groups. These centers can exist in different configurations, known as R and S. The (1R,3R) in the compound’s name indicates the configuration of these chiral centers .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the aminomethyl group could participate in reactions with acids or bases, and the fluorine atom could be involved in nucleophilic substitution reactions .科学的研究の応用
Synthesis and Structural Applications
- Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes : These complexes, synthesized through reactions involving amino acetate functionalization, have shown significant cytotoxicity against various human tumor cell lines, surpassing conventional drugs like doxorubicin and cisplatin in effectiveness (Basu Baul et al., 2009).
- Synthesis of 4-Substituted Carbocyclic 2,3-Dideoxy-3-C-Hydroxymethyl Nucleoside Analogues : These analogues, synthesized from enantiomerically pure compounds, were evaluated as potential anti-viral agents, highlighting the versatility of fluorine and hydroxy substituents in medical applications (Wachtmeister et al., 1999).
Novel Compound Synthesis
- Synthesis of 3-Fluoro-1-Aminoadamantane and Derivatives : The synthesized 3-fluoro-1-aminoadamantane, isolated as hydrochloride, exemplifies the process of creating novel compounds with potential applications in various scientific fields (Anderson et al., 1988).
- Synthesis of Potential Metabolites for Brain Imaging Agents : The synthesis of hydroxy metabolites of certain brain imaging agents demonstrates the role of such chemical compounds in enhancing our understanding of brain functions and disorders (Andersen et al., 1997).
Pharmacological Research
- Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide : The study of this compound highlights its potential as an antipsychotic agent, demonstrating the importance of such chemical structures in psychiatric medicine (Vanover et al., 2006).
Miscellaneous Applications
- Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions : This study provides insight into the impact of various substituents, including amino and fluoro groups, on the rates and outcomes of key chemical reactions (Niwayama et al., 1996).
- Synthesis of Optically Active Fluoroadamantane Derivative : Demonstrates the creation of enantiomerically pure compounds with potential in various scientific and pharmaceutical applications (Aoyama & Hara, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-12-7(11)6-2-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H/t6-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHRVCDIDAEXIA-CIRBGYJCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)(CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@](C1)(CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139026510 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2534435.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid](/img/structure/B2534437.png)
![(2,6-difluorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2534438.png)
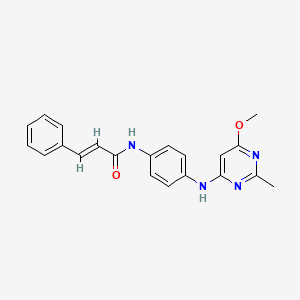
![N,N-diethyl-5-methyl-1-(3-nitrobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
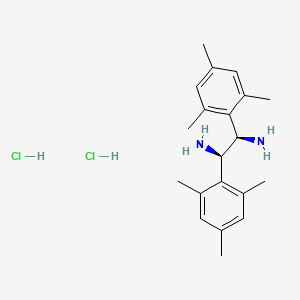
![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)
![Methyl 3-bromo-4-[(E)-2-(2-cyanopyrimidin-4-yl)ethenyl]benzoate](/img/structure/B2534450.png)
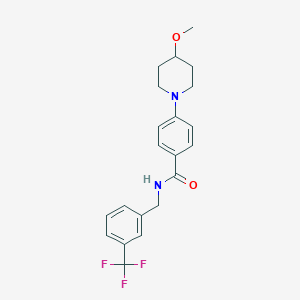
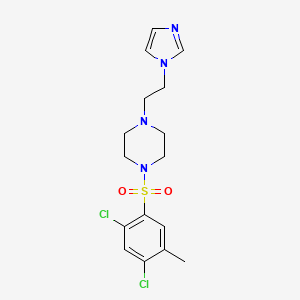
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2534454.png)
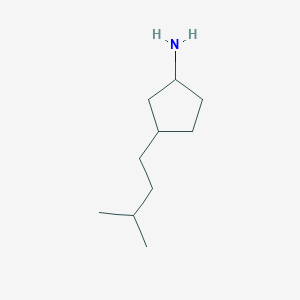
![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)
